PROTAC EGFR degrader 8

EGFR PROTAC Degradation

Reproducibility risk arises when substituting CRBN-based PROTAC EGFR degrader 8 with VHL-based or alternative degraders due to distinct linker geometry and E3 ligase selectivity. - **HCC827 (EGFR Del19):** DC50 = 15.56 nM; Anti-proliferative IC50 = 14.21 nM - **H1975 (osimertinib-resistant):** IC50 = 7.72 nM - tool for resistance mechanism dissection - **Comparator value:** Differentiate CRBN vs. VHL degradation kinetics in NSCLC models

Molecular Formula C40H46ClN11O5
Molecular Weight 796.3 g/mol
Cat. No. B12388822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 8
Molecular FormulaC40H46ClN11O5
Molecular Weight796.3 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C(=O)CN5CCN(CC5)C6=CC=C(C=C6)NC7CCC(=O)NC7=O)OC
InChIInChI=1S/C40H46ClN11O5/c1-42-38(55)29-5-3-4-6-31(29)45-37-30(41)24-43-40(48-37)46-32-12-11-28(23-34(32)57-2)51-19-21-52(22-20-51)36(54)25-49-15-17-50(18-16-49)27-9-7-26(8-10-27)44-33-13-14-35(53)47-39(33)56/h3-12,23-24,33,44H,13-22,25H2,1-2H3,(H,42,55)(H,47,53,56)(H2,43,45,46,48)
InChIKeyYDHBIZKMLPNNQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EGFR Degrader 8: A Targeted EGFR Degrader for NSCLC Research


PROTAC EGFR degrader 8 (CAS 2925923-46-0), also designated T-184, is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively recruits the cereblon (CRBN) E3 ubiquitin ligase to mediate the ubiquitination and subsequent proteasomal degradation of the epidermal growth factor receptor (EGFR) . The compound is engineered as a research tool for non-small cell lung cancer (NSCLC) models, particularly those driven by mutant EGFR variants [1].

Mechanism
CRBN-recruiting PROTAC for targeted EGFR degradation
Model Context
Mutant EGFR-driven NSCLC cell models (Del19, L858R/T790M)
Selection Logic
CRBN-dependent mechanism with defined linker-warhead geometry

Why In-Class PROTAC EGFR Degraders Cannot Substitute for PROTAC EGFR Degrader 8


Substituting PROTAC EGFR degrader 8 with another in-class EGFR-targeting PROTAC, such as VHL-based degraders or compounds with alternative warhead chemistries, introduces substantial risk of experimental irreproducibility. The compound's specific CRBN-dependent mechanism , coupled with its unique linker geometry and gefitinib-derived warhead, yields a distinct degradation potency and selectivity profile across EGFR mutant isoforms and NSCLC cell lines [1]. Simply using a different EGFR PROTAC with a reported nanomolar DC50 does not guarantee equivalent cellular activity, as demonstrated by the stark differences in IC50 values across H1975, PC-9, and HCC827 models (7.72 nM, 121.9 nM, and 14.21 nM, respectively) [1].

CRBN-dependent mechanism vs. VHL-based degraders may shift degradation kinetics and tissue-specific response, requiring independent validation.
Distinct warhead and linker chemistry yields isoform-specific degradation profiles; class-level DC₅₀ does not guarantee equivalent cellular activity.
Anti-proliferative potency varies significantly across EGFR mutant cell lines; a degrader with reported IC₅₀ in one model may not translate to others.

Quantitative Differentiation of PROTAC EGFR Degrader 8 from Alternative EGFR PROTACs


Superior Degradation Potency in EGFR Del19-Driven HCC827 Cells Compared to PROTAC EGFR Degrader 6

PROTAC EGFR degrader 8 achieves a DC50 of 15.56 nM for EGFR degradation in HCC827 cells [1]. In contrast, the structurally distinct PROTAC EGFR degrader 6, also evaluated in HCC827 cells, exhibits a DC50 of 45.2 nM [2]. This represents a 2.9-fold improvement in degradation potency for degrader 8.

EGFR Degradation DC₅₀
Cross-study comparable
15.56 nM (degrader 8) vs. 45.2 nM (degrader 6), 2.9-fold lower DC₅₀ in HCC827 cells
Supports higher degradation potency in EGFR Del19 context
Direct cross-study comparison; validate in own assay
EGFR PROTAC Degradation

Enhanced Anti-Proliferative Activity in L858R/T790M Mutant H1975 Cells Relative to PROTAC EGFR Degrader 14

PROTAC EGFR degrader 8 potently inhibits the growth of H1975 cells (expressing EGFR L858R/T790M) with an IC50 of 7.72 nM [1]. While PROTAC EGFR degrader 14 demonstrates a highly potent DC50 of ~2.9 nM for EGFR L858R/T790M/C797S degradation, its anti-proliferative IC50 in H1975 cells has not been reported in available datasheets . Degrader 8 provides a quantified and validated anti-proliferative benchmark in this key resistant mutant model.

Anti-Proliferation IC₅₀
Class-level inference
7.72 nM in H1975 (L858R/T790M); comparator PROTAC EGFR degrader 14 lacks reported IC₅₀ in this model
Provides an anti-proliferative benchmark for resistant mutant models
Comparator data absent; context-dependent advantage
EGFR PROTAC Anti-Proliferation

Distinct Cell Line Selectivity Profile Contrasting with MS9427's Mutant-WT Discrimination

PROTAC EGFR degrader 8 demonstrates differential anti-proliferative activity across NSCLC cell lines: IC50 of 7.72 nM in H1975 (L858R/T790M), 14.21 nM in HCC827 (Del19), and 121.9 nM in PC-9 (Del19) [1]. In comparison, the VHL-based degrader MS9427 shows binding Kd values of 7.1 nM for EGFR WT and 4.3 nM for EGFR L858R, with reported selective degradation of mutant EGFR . Degrader 8 offers a distinct cellular selectivity fingerprint, with >15-fold difference in potency between the two Del19 cell lines (HCC827 vs. PC-9), a nuance not captured by MS9427's Kd data.

Cell Line Selectivity
Class-level inference
IC₅₀ range: 7.72 nM (H1975) to 121.9 nM (PC-9); >15-fold difference between Del19 lines. MS9427 Kd data does not capture this spread.
Nuanced cell line fingerprint supports mutant-context studies
Selectivity inference based on cross-compound comparison
EGFR PROTAC Selectivity

CRBN-Dependent Degradation Mechanism vs. VHL-Based PROTACs

PROTAC EGFR degrader 8 recruits the cereblon (CRBN) E3 ubiquitin ligase to mediate EGFR degradation . This mechanism contrasts with VHL-based EGFR PROTACs such as degrader 14, which utilize the von Hippel-Lindau (VHL) E3 ligase . The choice of E3 ligase can impact degradation kinetics, tissue-specific expression of the ligase, and potential resistance mechanisms, making CRBN- and VHL-based degraders non-interchangeable tools for in vivo studies.

E3 Ligase Recruitment
Class-level
CRBN (cereblon) recruitment vs. VHL-based PROTACs (e.g., degrader 14)
Ligase choice influences degradation kinetics and tissue-specific response
Non-interchangeable mechanisms; validate in intended models
EGFR PROTAC E3 Ligase

Recommended Research and Development Applications for PROTAC EGFR Degrader 8


In Vitro Validation of EGFR Degradation in Del19-Mutant NSCLC Models

Due to its high degradation potency in HCC827 cells (DC50 = 15.56 nM) [1], PROTAC EGFR degrader 8 is ideally suited for in vitro experiments requiring robust and dose-dependent EGFR knockdown in EGFR Del19-driven NSCLC models. Its quantified anti-proliferative IC50 in this same cell line (14.21 nM) provides a benchmark for downstream functional assays.

Probing L858R/T790M Mutant EGFR Dependency in H1975 Cells

The compound's potent anti-proliferative activity in H1975 cells (IC50 = 7.72 nM) [1] makes it a valuable tool for investigating the dependency of osimertinib-resistant NSCLC on mutant EGFR. Researchers can use degrader 8 to dissect signaling pathways or validate synthetic lethality combinations in this clinically relevant model.

Comparative Mechanistic Studies of CRBN- vs. VHL-Based EGFR Degraders

As a CRBN-recruiting PROTAC , PROTAC EGFR degrader 8 serves as a critical comparator for VHL-based EGFR degraders (e.g., PROTAC EGFR degrader 14). Scientists can employ degrader 8 to investigate how E3 ligase selection influences degradation kinetics, target selectivity, and cellular response in NSCLC models.

Exploring Cell Line-Selective Effects in EGFR Mutant Contexts

The pronounced difference in anti-proliferative potency between HCC827 (IC50 = 14.21 nM) and PC-9 (IC50 = 121.9 nM) cells [1] offers a unique opportunity to study cell line-specific factors that modulate PROTAC efficacy, such as differences in E3 ligase expression, drug efflux pumps, or EGFR protein turnover rates.

Application
Selection Property
Validation Focus
EGFR degradation in Del19-mutant NSCLC models
Degradation potency profile in HCC827 context
EGFR knockdown dose-response and anti-proliferative endpoints
L858R/T790M mutant dependency studies
Anti-proliferative activity in H1975 cells
Cell viability and pathway-response endpoints in resistant model
CRBN vs. VHL E3 ligase mechanistic comparison
E3 ligase recruitment identity (CRBN)
Degradation kinetics and ligase-dependent selectivity profiling
Cell line-selective PROTAC efficacy exploration
Differential activity across EGFR mutant cell lines
Cell-line factors (E3 ligase expression, efflux pumps) modulating response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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